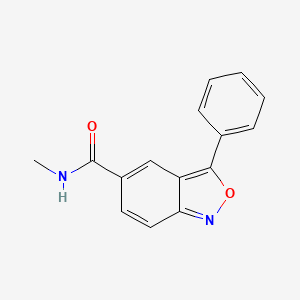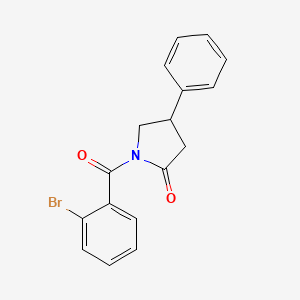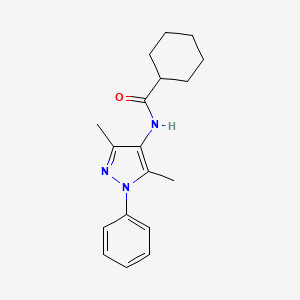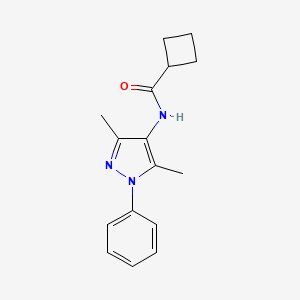
N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide, commonly known as MPBC, is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in drug discovery and medical research. MPBC is a heterocyclic compound that belongs to the benzoxazole family and has a molecular weight of 268.3 g/mol. In
Wirkmechanismus
The exact mechanism of action of MPBC is not fully understood. However, it has been proposed that MPBC exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. MPBC has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory.
Biochemical and Physiological Effects:
MPBC has been reported to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MPBC has also been reported to reduce seizure activity in animal models of epilepsy. Additionally, MPBC has been shown to protect against oxidative stress and reduce cell death in animal models of Parkinson's disease and cerebral ischemia.
Vorteile Und Einschränkungen Für Laborexperimente
MPBC has several advantages for lab experiments. It is relatively easy to synthesize and is available in high purity. MPBC is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, MPBC has some limitations for lab experiments. It has a relatively short half-life in the body, which may limit its therapeutic potential. Additionally, MPBC has not been extensively studied in humans, and its safety and efficacy in clinical settings remain unclear.
Zukünftige Richtungen
There are several future directions for research on MPBC. One potential area of investigation is the development of MPBC-based drugs for the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Another area of research is the exploration of MPBC's potential as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of MPBC and its potential side effects in humans.
Synthesemethoden
The synthesis of MPBC involves the condensation reaction of 2-aminobenzophenone and methyl anthranilate in the presence of phosphorus oxychloride. The resulting product is then treated with ammonia to obtain MPBC. This method has been reported to yield MPBC in high purity and yield.
Wissenschaftliche Forschungsanwendungen
MPBC has been extensively studied for its potential applications in drug discovery and medical research. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. MPBC has also been investigated for its neuroprotective effects and has shown promising results in animal models of Parkinson's disease and cerebral ischemia. Additionally, MPBC has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-16-15(18)11-7-8-13-12(9-11)14(19-17-13)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWRVDYCUCNDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7456854.png)
![2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7456860.png)





![8-Methyl-2-[(2-oxopyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456894.png)


![4-[[2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]-N-propylbenzamide](/img/structure/B7456922.png)
![4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine](/img/structure/B7456924.png)

